molecular formula C75H98F3N17O20S B3027299 Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt CAS No. 127134-13-8

Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt

Cat. No.: B3027299
CAS No.: 127134-13-8
M. Wt: 1646.7 g/mol
InChI Key: QOGMRDPAVAJBKR-OYJKPBOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt is a synthetic peptide derivative primarily used as a fluorogenic substrate in biochemical assays. This compound consists of an octapeptide with a fluorescent donor (EDANS) and a quenching acceptor (DABCYL), attached at the COOH- and NH₂-termini. The gamma-Abu spacer is inserted to avoid potential steric hindrance of substrate binding by the bulky acceptor .

Mechanism of Action

Target of Action

The primary target of the compound, also known as DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS, is the HIV-1 protease . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, being responsible for the correct processing of viral polyproteins and the maturation of infectious virus .

Mode of Action

The compound acts as a fluorogenic substrate for the HIV-1 protease . It consists of an octapeptide with a fluorescent donor (EDANS) and a quenching acceptor (DABCYL), attached at the COOH- and NH₂-termini . The γ-Abu spacer is inserted to avoid potential steric hindrance of substrate binding by the bulky acceptor .

Biochemical Pathways

Upon interaction with the HIV-1 protease, the compound is cleaved at the Tyr-Pro bond . This cleavage results in a time-dependent increase in fluorescence intensity, which can be detected by excitation at 340 nm and emission at 490 nm . This process is part of the broader biochemical pathway of HIV-1 viral replication and maturation .

Pharmacokinetics

The compound’s use as a research tool in the continuous assay for hiv protease activity suggests that it is likely designed for optimal bioavailability in the experimental settings .

Result of Action

The cleavage of the compound by the HIV-1 protease and the subsequent increase in fluorescence intensity provide a measure of the protease’s activity . This can be used to study the enzyme’s function and to screen for potential inhibitors, contributing to the development of therapeutics for HIV/AIDS .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The gamma-Abu spacer is incorporated to prevent steric hindrance. The DABCYL and EDANS groups are attached at the COOH- and NH₂-termini, respectively .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt primarily undergoes cleavage reactions. It is specifically cleaved by the HIV-1 protease at the Tyr-Pro bond, resulting in a time-dependent increase in fluorescence intensity .

Common Reagents and Conditions: The cleavage reaction typically requires the presence of HIV-1 protease and is conducted under conditions that favor enzyme activity. The reaction is monitored by measuring the fluorescence intensity at excitation and emission wavelengths of 340 nm and 490 nm, respectively .

Major Products Formed: The major product formed from the cleavage of this compound is a peptide fragment with increased fluorescence intensity, indicating successful cleavage by the protease .

Scientific Research Applications

Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt is widely used in scientific research, particularly in the study of enzymatic activity of proteases. It serves as a fluorogenic substrate in assays designed to measure the activity of HIV-1 protease. This compound is also used in the development of inhibitors for retroviral proteases, making it valuable in the fields of biochemistry, molecular biology, and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Dabcyl-gamma-abu-ser-gln-asn-tyr-pro-ile-val-gln-edans trifluoroacetate salt is unique due to its specific design, which includes the gamma-Abu spacer to prevent steric hindrance and the combination of DABCYL and EDANS groups for efficient fluorescence quenching and emission. This design makes it particularly suitable for studying HIV-1 protease activity .

Properties

IUPAC Name

5-[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoylamino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H97N17O18S/c1-7-42(4)64(72(104)85-63(41(2)3)71(103)82-52(30-32-59(74)93)66(98)79-36-35-77-51-14-8-13-50-49(51)12-9-16-58(50)109(106,107)108)86-70(102)57-15-11-37-90(57)73(105)55(38-43-18-28-48(92)29-19-43)84-68(100)54(39-61(76)95)83-67(99)53(31-33-60(75)94)81-69(101)56(40-91)80-62(96)17-10-34-78-65(97)44-20-22-45(23-21-44)87-88-46-24-26-47(27-25-46)89(5)6/h8-9,12-14,16,18-29,41-42,52-57,63-64,77,91-92H,7,10-11,15,17,30-40H2,1-6H3,(H2,74,93)(H2,75,94)(H2,76,95)(H,78,97)(H,79,98)(H,80,96)(H,81,101)(H,82,103)(H,83,99)(H,84,100)(H,85,104)(H,86,102)(H,106,107,108)/t42-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNZDVLUBHVXEG-OYZHKFNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CCCNC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)CCCNC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H97N17O18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043828
Record name L-Glutamamide, N-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-seryl-L-glutaminyl-L-asparaginyl-L-tyrosyl-L-prolyl-L-isoleucyl-L-valyl-N1-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127134-13-8
Record name L-Glutamamide, N-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-seryl-L-glutaminyl-L-asparaginyl-L-tyrosyl-L-prolyl-L-isoleucyl-L-valyl-N1-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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